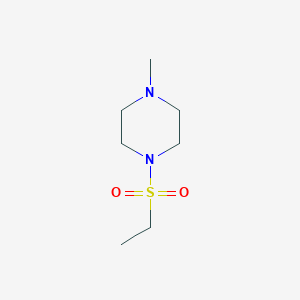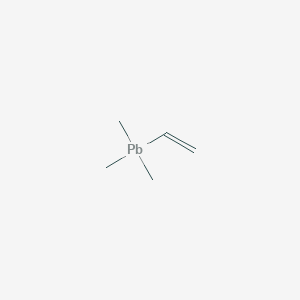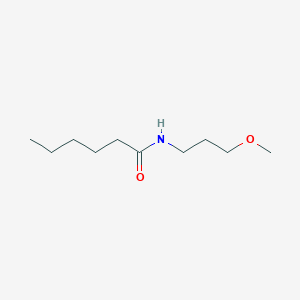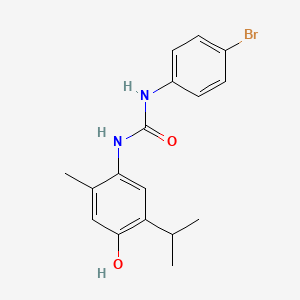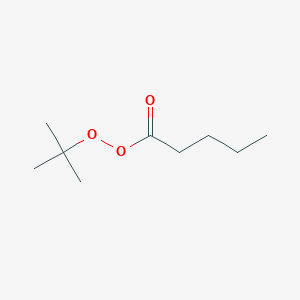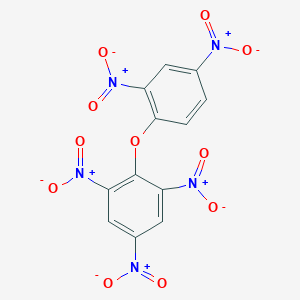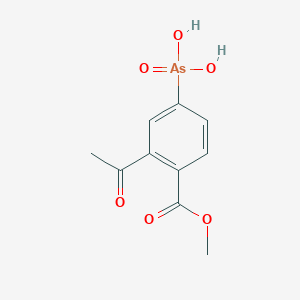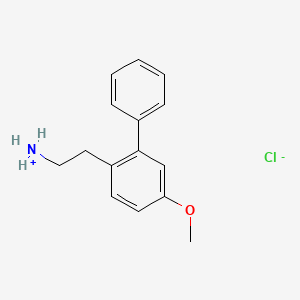
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea is an organic compound that features a morpholine ring attached to a urea moiety, which is further substituted with a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with morpholine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(Morpholin-4-ylmethyl)-3-(4-aminophenyl)urea.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance the compound’s binding affinity to its target. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Morpholin-4-ylmethyl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
1-(Piperidin-4-ylmethyl)-3-(4-nitrophenyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Morpholin-4-ylmethyl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(Morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6342-36-5 |
|---|---|
Formule moléculaire |
C12H16N4O4 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
1-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H16N4O4/c17-12(13-9-15-5-7-20-8-6-15)14-10-1-3-11(4-2-10)16(18)19/h1-4H,5-9H2,(H2,13,14,17) |
Clé InChI |
PKBMFGOPFSTESK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


